molecular formula C13H12ClNO2S B2367004 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine CAS No. 339101-08-5

2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine

Cat. No.: B2367004
CAS No.: 339101-08-5
M. Wt: 281.75
InChI Key: XXALPEBNFMYMPG-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C13H12ClNO2S . It is a pyridine derivative, which is a class of compounds that are important structural motifs found in numerous bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with chlorine, methyl, and phenylsulfonyl groups .


Chemical Reactions Analysis

Pyridine derivatives, including this compound, can participate in various chemical reactions. For example, they can be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis and Crystal Structures

2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine derivatives play a significant role in the synthesis and study of crystal structures. For example, a study demonstrated the synthesis of various derivatives with applications in understanding crystal structures and their spectroscopic properties, highlighting the compound's relevance in crystallography and material science (Ma, Chen, Fan, Jia, & Zhang, 2018).

Green Metric Evaluation

The compound has been modified for more efficient synthesis, demonstrating its utility in green chemistry. One study describes a modified synthesis of a derivative of this compound, assessing the green metrics based on atom economy and waste generation, indicating its importance in sustainable chemical processes (Gilbile, Bhavani, & Vyas, 2017).

Novel Synthetic Methods

There is ongoing research into novel synthetic methods involving derivatives of this compound. A study developed a new method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, showing the compound's potential in creating new chemicals and materials (Kalugin & Shestopalov, 2019).

Ligand Synthesis for Catalysis

The compound is used in the synthesis of ligands for catalytic applications. Research indicates its role in developing P-chiral pyridyl-dihydrobenzooxaphosphole ligands for asymmetric hydrogenation, showcasing its significance in catalytic chemistry and asymmetric synthesis (Qu et al., 2014).

Photoluminescent Materials

This compound derivatives are also explored in the development of photoluminescent materials. A study on cationic bis-cyclometallated iridium(III) complexes highlights its utility in creating materials with unique light-emitting properties, relevant in areas like optoelectronics and display technologies (Ertl et al., 2015).

Properties

IUPAC Name

3-(benzenesulfonyl)-2-chloro-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-9-8-10(2)15-13(14)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXALPEBNFMYMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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